Fto-IN-1 (tfa)
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Overview
Description
Fto-IN-1 (tfa) is a compound known as a fat mass and obesity-associated enzyme inhibitor. It has an IC50 value of less than 1 micromolar, indicating its high potency. This compound is primarily used in scientific research, particularly in the study of cancer, due to its ability to inhibit the activity of the fat mass and obesity-associated enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route can be found in patent WO2018157843A1, where it is listed as compound 32 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Fto-IN-1 (tfa) would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The compound is usually stored at 4°C in a dry, sealed environment to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fto-IN-1 (tfa) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the compound, while substitution could result in a derivative with a different functional group .
Scientific Research Applications
Fto-IN-1 (tfa) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to understand its effects on cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Fto-IN-1 (tfa) exerts its effects by inhibiting the activity of the fat mass and obesity-associated enzyme. This enzyme is involved in the demethylation of N6-methyladenosine (m6A) on messenger RNA, a process that regulates various biological functions. By inhibiting this enzyme, Fto-IN-1 (tfa) can modulate RNA function and affect cellular processes such as gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl LipotF: Another selective inhibitor of the fat mass and obesity-associated enzyme.
ZLD115: A derivative of FB23, also an inhibitor of the fat mass and obesity-associated enzyme.
Meclofenamic acid sodium hydrate: A non-steroidal anti-inflammatory drug that also inhibits the fat mass and obesity-associated enzyme.
Uniqueness
Fto-IN-1 (tfa) stands out due to its high potency (IC50 < 1 micromolar) and its specific application in cancer research. Its ability to inhibit the fat mass and obesity-associated enzyme makes it a valuable tool for studying the role of this enzyme in various biological processes and diseases .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2.C2HF3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26;3-2(4,5)1(6)7/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDCFXIEHIDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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